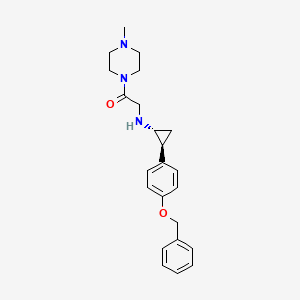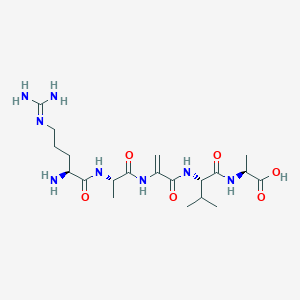
(RS)-3,4,5-trihydroxyphenylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula C4H12ClO4P. It is a white, water-soluble salt that has significant applications in various fields, including fire-retardant materials and microbiocides in commercial and industrial water systems .
Preparation Methods
Tetrakis(hydroxymethyl)phosphonium chloride can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid. The reaction is as follows :
PH3+4H2C=O+HCl→[P(CH2OH)4]Cl
This method ensures the formation of the cation P(CH2OH)4+, which is typical for phosphonium salts.
Chemical Reactions Analysis
Tetrakis(hydroxymethyl)phosphonium chloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form phosphine oxide.
Reduction: It can be reduced to form tris(hydroxymethyl)phosphine.
Substitution: It can react with urea to form flame-retardant finishes on textiles.
Common reagents and conditions used in these reactions include aqueous sodium hydroxide for reduction and urea for substitution. Major products formed from these reactions include tris(hydroxymethyl)phosphine and various flame-retardant polymers .
Scientific Research Applications
Tetrakis(hydroxymethyl)phosphonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor to various organophosphorus compounds.
Biology: It serves as a microbiocide in commercial and industrial water systems.
Mechanism of Action
The mechanism by which tetrakis(hydroxymethyl)phosphonium chloride exerts its effects involves the formation of phosphine oxide and other derivatives through oxidation and substitution reactions. These reactions lead to the formation of high molecular weight polymers that provide flame-retardant properties. The molecular targets and pathways involved include the hydroxymethyl groups on the phosphonium cation and their interaction with various monomers .
Comparison with Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride can be compared with other similar compounds such as tris(hydroxymethyl)phosphine and triphenylphosphine. While tris(hydroxymethyl)phosphine is derived from tetrakis(hydroxymethyl)phosphonium chloride and has similar applications, triphenylphosphine is used primarily as a reducing agent and in the synthesis of various organic compounds . The uniqueness of tetrakis(hydroxymethyl)phosphonium chloride lies in its high yield synthesis and its applications in flame-retardant materials and microbiocides .
Properties
Molecular Formula |
C8H9NO5 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-(3,4,5-trihydroxyanilino)acetic acid |
InChI |
InChI=1S/C8H9NO5/c10-5-1-4(9-3-7(12)13)2-6(11)8(5)14/h1-2,9-11,14H,3H2,(H,12,13) |
InChI Key |
ZXXHFFMAINKZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772878.png)


![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)
![2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B10772929.png)


![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)

![(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)
